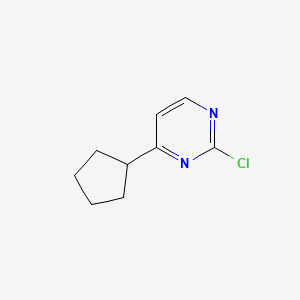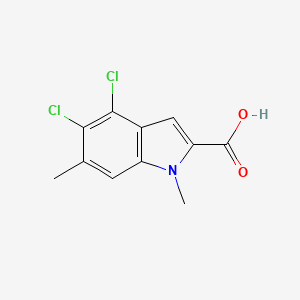
4,5-Dichloro-1,6-dimethylindole-2-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-1,6-dimethylindole-2-carboxylic acid is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-1,6-dimethylindole-2-carboxylic acid typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating at 190°C for 4.5 hours to yield the indole product . Further steps may include chlorination and methylation to achieve the desired substitutions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
4,5-Dichloro-1,6-dimethylindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (chlorine) can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
4,5-Dichloro-1,6-dimethylindole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4,5-Dichloro-1,6-dimethylindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
5-Fluoroindole: Known for its antiviral properties.
1-Methylindole: Used in organic synthesis and as a precursor for other compounds.
属性
分子式 |
C11H9Cl2NO2 |
|---|---|
分子量 |
258.10 g/mol |
IUPAC 名称 |
4,5-dichloro-1,6-dimethylindole-2-carboxylic acid |
InChI |
InChI=1S/C11H9Cl2NO2/c1-5-3-7-6(10(13)9(5)12)4-8(11(15)16)14(7)2/h3-4H,1-2H3,(H,15,16) |
InChI 键 |
GEVMGUMALNQKIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(N2C)C(=O)O)C(=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



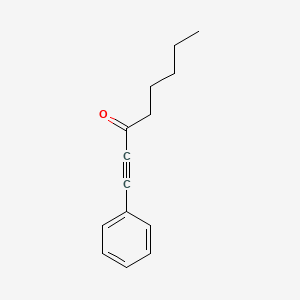
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
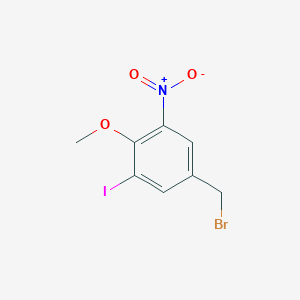
![[2-Nitro-3-(trifluoromethoxy)phenyl]methanol](/img/structure/B15202712.png)
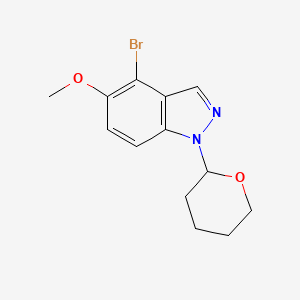

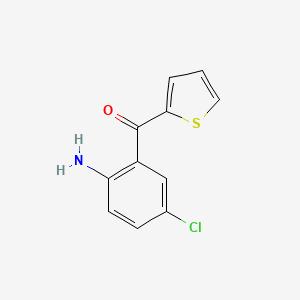
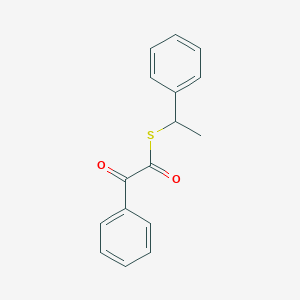
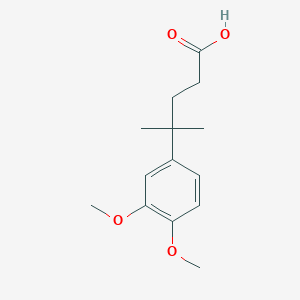

![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
![tert-Butyl 3-[(1S)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202774.png)
